molecular formula C14H22BNO3 B572383 2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1257553-85-7

2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B572383
CAS No.: 1257553-85-7
M. Wt: 263.144
InChI Key: VKYHKFKPMVVMPN-UHFFFAOYSA-N
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Description

2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound with the molecular formula C14H22BNO3. This compound is notable for its boronic ester group, which makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the pyridine ring and the propoxy group further enhances its versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group is introduced via a reaction between a pyridine derivative and bis(pinacolato)diboron. This reaction is often catalyzed by a palladium complex under mild conditions.

    Introduction of the Propoxy Group: The propoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a propoxy group using propanol and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The boronic ester group is highly reactive in substitution reactions, especially in Suzuki-Miyaura cross-coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, are essential for Suzuki-Miyaura reactions, along with bases like potassium phosphate.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl compounds, depending on the halide used in the reaction.

Scientific Research Applications

2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds via the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but with an isopropoxy group instead of a propoxy group.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the propoxy group, making it less versatile in certain reactions.

Uniqueness

2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a boronic ester and a propoxy group attached to a pyridine ring. This structure provides enhanced reactivity and versatility in organic synthesis, particularly in forming complex molecules through cross-coupling reactions.

This compound’s unique properties and applications make it a valuable tool in various fields of scientific research and industrial production.

Properties

IUPAC Name

2-propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-6-9-17-12-8-7-11(10-16-12)15-18-13(2,3)14(4,5)19-15/h7-8,10H,6,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYHKFKPMVVMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732511
Record name 2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257553-85-7
Record name 2-Propoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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